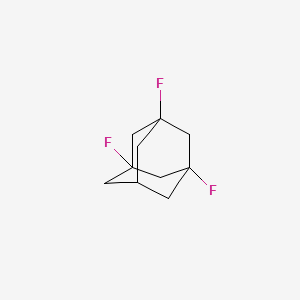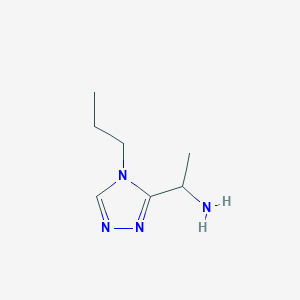
1,3,5-Trifluoroadamantane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Trifluoroadamantane is an organic compound with the molecular formula C10H13F3. It is a derivative of adamantane, a hydrocarbon known for its diamond-like structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3,5-Trifluoroadamantane can be synthesized through selective fluorination of adamantane derivatives. One common method involves the use of electrochemical fluorination. For instance, adamantane can be dissolved in a mixture of triethylamine-hydrogen fluoride (Et3N-5HF) and dichloromethane (CH2Cl2), and subjected to electrolysis at specific voltages . The reaction conditions, such as temperature and voltage, are crucial for achieving high yields and selectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical fluorination processes. These methods are optimized for efficiency and cost-effectiveness, ensuring the compound can be produced in sufficient quantities for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3,5-Trifluoroadamantane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Oxidation and Reduction Reactions: These reactions can modify the adamantane framework, introducing new functional groups or altering existing ones.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized adamantane derivatives, while oxidation reactions can introduce oxygen-containing groups .
Wissenschaftliche Forschungsanwendungen
1,3,5-Trifluoroadamantane has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1,3,5-Trifluoroadamantane exerts its effects involves interactions with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s fluorine atoms play a crucial role in these interactions, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Adamantane: The parent compound, known for its stability and diamond-like structure.
1,3-Difluoroadamantane: A similar compound with two fluorine atoms, used in various chemical and industrial applications.
3,5,7-Trifluoroadamantane-1-carboxylic acid: Another fluorinated adamantane derivative with distinct properties and applications.
Uniqueness: 1,3,5-Trifluoroadamantane stands out due to its specific fluorination pattern, which imparts unique chemical and physical properties. These properties make it particularly useful in applications requiring high stability, reactivity, and specificity .
Eigenschaften
Molekularformel |
C10H13F3 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
1,3,5-trifluoroadamantane |
InChI |
InChI=1S/C10H13F3/c11-8-1-7-2-9(12,4-8)6-10(13,3-7)5-8/h7H,1-6H2 |
InChI-Schlüssel |
XYBQGLJTESAKPT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC3(CC1(CC(C2)(C3)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(1,3-Benzodioxol-5-yl)-3-[(3-methoxybenzoyl)amino]propanoic acid](/img/structure/B14943896.png)
![1-(Ethylsulfonyl)-2-{[2-(ethylsulfonyl)ethyl]sulfanyl}ethane](/img/structure/B14943900.png)
![6-(4-chlorophenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B14943901.png)

![4-{2-[(2-chlorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B14943908.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14943923.png)
![2-(4-chlorophenoxy)-N-[2-(quinolin-8-yloxy)ethyl]acetamide](/img/structure/B14943931.png)
![2-{[5-(4-methylphenyl)-2H-tetrazol-2-yl]methyl}quinazolin-4(1H)-one](/img/structure/B14943938.png)
![2-[(4-Methoxy-3-nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B14943940.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B14943942.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-3-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B14943945.png)
![4-(Methoxymethyl)-6-methyl-2-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-b]pyridin-3-amine](/img/structure/B14943951.png)
![3-(4-chlorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14943954.png)
